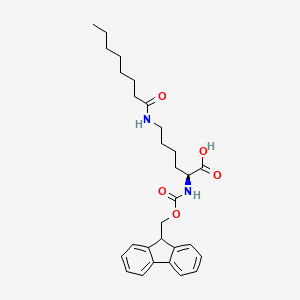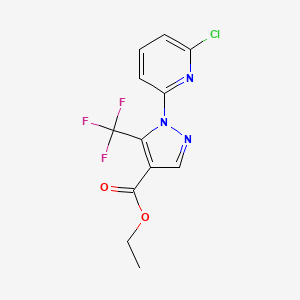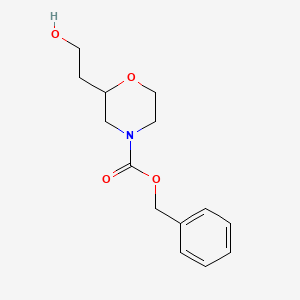
3-Fluoro-4-(3-phenylpropoxy)aniline
Vue d'ensemble
Description
Applications De Recherche Scientifique
1. Synthesis and Fluorescence Studies
3-Fluoro-4-(3-phenylpropoxy)aniline has been involved in various synthesis processes and fluorescence studies. For instance, the fluorescence quenching study of boronic acid derivatives in alcohols utilized aniline as a quencher, observing negative deviations in Stern–Volmer plots, suggesting different conformers of solutes in the ground state and the impact of intermolecular and intramolecular hydrogen bonding (Geethanjali et al., 2015).
2. Molecular Docking and QSAR Studies
Molecular docking and quantitative structure–activity relationship (QSAR) studies have been conducted using derivatives of 3-fluoro-4-aniline compounds. These studies have involved analysis of molecular features contributing to high inhibitory activity for certain compounds, aiding in the development of new drugs and therapies (Caballero et al., 2011).
3. Development of Antimicrobial Agents
Research on 3-fluoro-4-(3-phenylpropoxy)aniline derivatives has been conducted to explore their potential as antimicrobial agents. Synthesis of related compounds and evaluation of their antimicrobial activities have shown high effectiveness against certain microbes, suggesting their use in developing new antimicrobial drugs (Yolal et al., 2012).
4. Exploration of Photodehalogenation
Research involving the photodehalogenation of aniline derivatives, including fluoro-substituted anilines, has contributed to the understanding of chemical reactions and product formation under light exposure. This research is pivotal in organic synthesis and the development of photostable compounds (Protti et al., 2012).
5. Crystal Structure Analysis
Studies on the crystal structure of aniline derivatives, including those related to 3-fluoro-4-aniline, help in understanding the molecular configurations and properties of these compounds. This knowledge is crucial in the field of material science and pharmaceuticals (Revathi et al., 2017).
Propriétés
IUPAC Name |
3-fluoro-4-(3-phenylpropoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO/c16-14-11-13(17)8-9-15(14)18-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIAFILMYZIRBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=C(C=C(C=C2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(3-phenylpropoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Bromo-2-[chloro(difluoro)methoxy]benzene](/img/structure/B3082435.png)
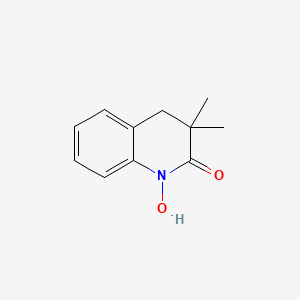
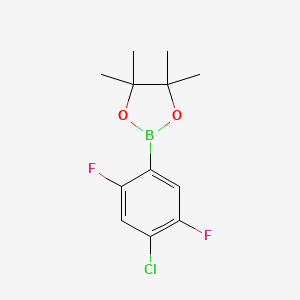
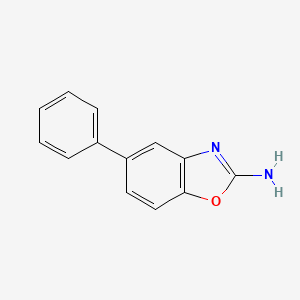
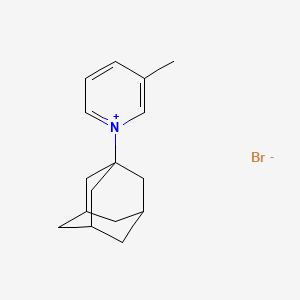
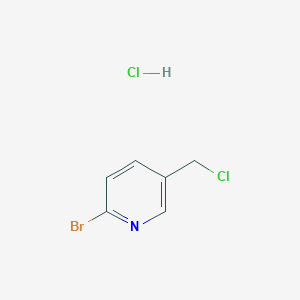

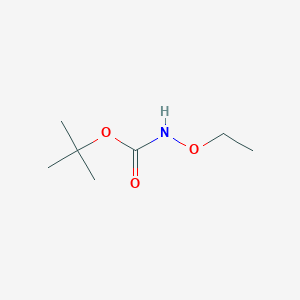
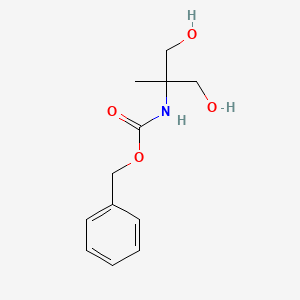
![1H-Isoindole, 2,3-dihydro-5,6-dimethoxy-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B3082518.png)
